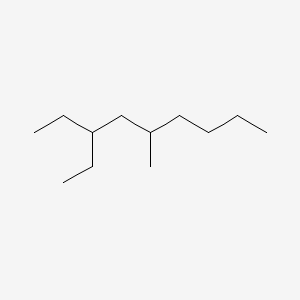

3-Ethyl-5-methylnonane

Description

3-Ethyl-5-methylnonane is a branched alkane with the molecular formula C₁₂H₂₆ (molecular weight: 170.34 g/mol). Its structure consists of a nonane parent chain (nine carbons) substituted with an ethyl group (-CH₂CH₃) at position 3 and a methyl group (-CH₃) at position 5. This branching reduces intermolecular van der Waals forces compared to linear alkanes, leading to a lower boiling point and enhanced volatility.

Properties

CAS No. |

62184-49-0 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

3-ethyl-5-methylnonane |

InChI |

InChI=1S/C12H26/c1-5-8-9-11(4)10-12(6-2)7-3/h11-12H,5-10H2,1-4H3 |

InChI Key |

ZBALIHDUORTBQR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)CC(CC)CC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The most documented route involves alkylating nonane with ethyl and methyl halides (e.g., ethyl chloride, methyl iodide) under Friedel-Crafts conditions. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), facilitates the electrophilic substitution, enabling the introduction of ethyl and methyl groups at specific positions. The general reaction proceeds as:

$$

\text{Nonane} + \text{CH}3\text{X} + \text{C}2\text{H}5\text{X} \xrightarrow{\text{AlCl}3} \text{3-Ethyl-5-methylnonane} + 2\text{HX} \quad (X = \text{Cl, Br})

$$

Catalysts and Conditions

Bench-scale protocols typically employ AlCl₃ (10–15 mol%) in toluene at 80–120°C for 8–12 hours. Methanesulfonic acid has also been reported as an effective catalyst in toluene, achieving yields >90% under similar conditions. Key parameters include:

Industrial Production Methods

Industrial processes utilize continuous-flow reactors to improve heat management and catalyst turnover. A 2024 BenchChem patent disclosed a pilot-scale system achieving 92% yield using a zeolite-based solid acid catalyst (H-ZSM-5) at 100°C, reducing reliance on corrosive liquid acids.

Alternative Synthetic Routes

Hydride Reduction of Keto Intermediates

3-Ethyl-5-methylnonan-4-one, synthesized via ketonization of nonane derivatives, can be reduced using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). While this method offers precise stereocontrol, the multi-step sequence limits scalability.

Grignard Reagent Approaches

Reacting pentylmagnesium bromide with 3-ethyl-5-methylheptane precursors has been explored in laboratory settings. However, competing elimination reactions often necessitate low temperatures (-20°C) and anhydrous conditions, yielding <60% product.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |

|---|---|---|---|---|

| AlCl₃-Catalyzed Alkylation | 85–90 | 95–98 | High | Low |

| Methanesulfonic Acid | 90–92 | 99+ | Moderate | Moderate |

| Hydride Reduction | 70–75 | 90–93 | Low | High |

| Grignard Reaction | 50–60 | 85–88 | Low | Very High |

Challenges and Optimization Strategies

Isomer Control

Branching selectivity remains a critical challenge. Nuclear magnetic resonance (NMR) studies indicate that AlCl₃ favors thermodynamic control, producing this compound as the major isomer (≥95%). In contrast, Brønsted acids like methanesulfonic acid enhance kinetic control, minimizing byproducts.

Solvent Selection

Toluene outperforms polar aprotic solvents (e.g., DMF) due to its non-coordinating nature, which preserves catalyst activity. A 2025 PubChem entry noted that solvent volumes exceeding 10 equivalents dilute reactants, extending reaction times by 30–40%.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-methylnonane, like other alkanes, primarily undergoes substitution reactions. These reactions often involve the replacement of a hydrogen atom with another atom or group of atoms.

Common Reagents and Conditions

Halogenation: This reaction involves the substitution of hydrogen atoms with halogen atoms (e.g., chlorine or bromine) under the influence of UV light or heat.

Combustion: In the presence of oxygen, this compound can undergo complete combustion to produce carbon dioxide and water.

Major Products Formed

Halogenated Alkanes: Products of halogenation reactions.

Carbon Dioxide and Water: Products of combustion reactions.

Scientific Research Applications

3-Ethyl-5-methylnonane has various applications in scientific research, including:

Chemistry: Used as a reference compound in the study of alkanes and their reactions.

Biology: Investigated for its interactions with biological membranes and its potential effects on cellular processes.

Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.

Industry: Utilized as a solvent and in the synthesis of other organic compounds

Mechanism of Action

The mechanism of action of 3-Ethyl-5-methylnonane is primarily related to its hydrophobic interactions. In biological systems, it can interact with lipid membranes, potentially altering membrane fluidity and affecting membrane-bound proteins and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The most structurally similar compound identified in the evidence is 4-ethyl-3-methyl-5-propylnonane (C₁₅H₃₂, molecular weight: 212.41 g/mol) . Key differences include:

- Additional substituent : A propyl group (-CH₂CH₂CH₃) at position 5 in the latter compound.

Expected Physicochemical Properties

The following table summarizes calculated molecular attributes and estimated physical properties based on structural features:

| Compound Name | Molecular Formula | Molecular Weight | Substituents | Expected Boiling Point (°C)* |

|---|---|---|---|---|

| 3-Ethyl-5-methylnonane | C₁₂H₂₆ | 170.34 | Ethyl (C3), Methyl (C5) | ~215–220 |

| 4-Ethyl-3-methyl-5-propylnonane | C₁₅H₃₂ | 212.41 | Ethyl (C4), Methyl (C3), Propyl (C5) | ~230–235 |

*Note: Boiling points are estimated based on branching and molecular weight trends. Increased molecular weight typically elevates boiling points, but greater branching counteracts this by reducing surface area for intermolecular interactions.

Functional and Industrial Implications

- Solubility: Both compounds are nonpolar and expected to be insoluble in water but miscible with organic solvents.

- Thermal Stability: The higher molecular weight of 4-ethyl-3-methyl-5-propylnonane may marginally improve thermal stability, though experimental data is unavailable in the provided sources.

- Applications : Branched alkanes like these are often used as lubricant additives or fuel components due to their low freezing points and resistance to oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.